Tetrabutylphosphonium bromide

描述

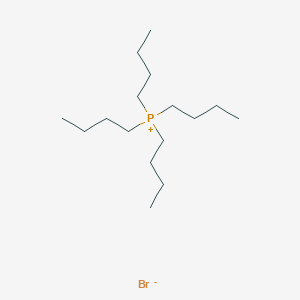

Tetrabutylphosphonium bromide is an organic compound with the chemical formula C16H36PBr. It is a quaternary phosphonium salt, typically appearing as a transparent to pale yellow liquid. This compound is known for its use as an ionic liquid and phase-transfer catalyst, making it valuable in various chemical processes .

准备方法

Synthetic Routes and Reaction Conditions: Tetrabutylphosphonium bromide can be synthesized through the reaction of tetrabutylphosphine with bromine. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine. The general reaction is as follows:

(C4H9)3P+Br2→(C4H9)4PBr

The reaction is exothermic and requires careful control of temperature and reaction conditions to ensure complete conversion and to avoid side reactions .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation to remove any impurities .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Phase-Transfer Catalysis: It acts as a phase-transfer catalyst, facilitating reactions between reactants in different phases (e.g., organic and aqueous phases).

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and cyanides.

Catalysis Conditions: As a phase-transfer catalyst, it is often used in reactions involving organic solvents and aqueous solutions, typically at elevated temperatures to enhance reaction rates.

Major Products:

Alkyl Bromides: When used in halogen exchange reactions, this compound can produce various alkyl bromides from alkyl chlorides.

Ionic Liquids: It can also be used to synthesize various ionic liquids by reacting with different anions.

科学研究应用

Phase-Transfer Catalyst

TBPB is widely recognized for its effectiveness as a phase-transfer catalyst, particularly in organic synthesis. It facilitates the transfer of ions between aqueous and non-aqueous phases, enhancing reaction rates and yields.

Key Reactions

- Dealkoxycarbonylation : TBPB catalyzes the dealkoxycarbonylation of malonates and β-keto esters when heated in stearic acid, leading to the formation of carboxylic acids and alkenes .

- O-Alkylation : It serves as an ionic liquid solvent in regioselective O-alkylation reactions involving ambident nucleophiles, improving selectivity and efficiency .

Applications in Proteomics

In proteomics research, TBPB is utilized for its ability to enhance the solubility and stability of proteins. It acts as a synthetic reagent that aids in the extraction and analysis of proteins from complex biological samples.

Case Study: RNA Delivery

A study demonstrated that TBPB can form stable ternary complexes with cell-penetrating peptides (CPPs) and nucleic acids. These complexes effectively delivered small interfering RNA (siRNA) into plant cells, achieving a 75% suppression of phytoene desaturase (PDS) in Triticale leaves . This highlights TBPB's potential in genetic engineering applications.

Environmental Impact Studies

TBPB has been investigated for its effects on soil health and enzyme activity. A study assessed its impact on loamy sand samples by adding varying concentrations of TBPB (0 to 1000 mg/kg). Results indicated that lower doses had minimal effects, while higher doses significantly reduced the activity of enzymes involved in carbon and phosphorus cycles, suggesting potential risks to soil microbial communities .

Table 1: Effects of TBPB on Soil Enzyme Activity

| TBPB Concentration (mg/kg) | Enzyme Activity Change (%) |

|---|---|

| 0 | Control |

| 1 | Minimal |

| 10 | Minimal |

| 100 | -30% |

| 1000 | -50% |

Nanotechnology Applications

In nanotechnology, TBPB has shown promise as a stabilizing agent for nanoparticles. Its ability to reduce size and polydispersity in nano-complex formulations is crucial for developing efficient drug delivery systems.

Case Study: Nanocomplex Formulation

Research indicated that TBPB can stabilize nano-complexes formed with nucleic acids, facilitating their delivery into cells. This capability is significant for advancing therapeutic strategies involving RNA interference .

Industrial Applications

TBPB is also employed in various industrial processes due to its unique properties:

作用机制

The mechanism of action of tetrabutylphosphonium bromide primarily involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. In biological systems, it can form complexes with nucleic acids, enhancing their delivery into cells. This is particularly useful in RNAi applications, where it helps in the efficient delivery of small interfering RNA molecules into plant and animal cells .

相似化合物的比较

Tetrabutylammonium Bromide: Similar in structure but contains nitrogen instead of phosphorus.

Tetraphenylphosphonium Bromide: Contains phenyl groups instead of butyl groups.

Tetrabutylphosphonium Chloride: Similar structure but with a chloride ion instead of bromide.

Uniqueness: Tetrabutylphosphonium bromide is unique due to its high thermal stability and effectiveness as a phase-transfer catalyst at elevated temperatures. Its ability to form ionic liquids and deep eutectic solvents also sets it apart from other similar compounds .

生物活性

Tetrabutylphosphonium bromide (TBPB) is an ionic liquid that has garnered attention in various fields due to its unique properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of TBPB, including its toxicity profiles, effects on cellular mechanisms, and potential applications in biological systems.

TBPB is a quaternary ammonium salt with the formula . It is characterized by its high solubility in organic solvents and stability under various conditions. Its ionic nature makes it an effective catalyst in numerous chemical reactions, particularly in organic synthesis.

In Vitro and In Vivo Studies

- Toxicity to Aquatic Organisms : A study evaluating the toxicity of TBPB found that it exhibits a lethal concentration (LC50) of approximately 190 mg/L for certain formulations when tested against fish cell lines. The compound was deemed slightly toxic at concentrations ranging from 10 to 100 mg/L, showing no mortality during limit tests under OECD guidelines .

- Neurodevelopmental Impacts : Research using zebrafish embryos demonstrated that TBPB exposure leads to significant developmental impairments, particularly affecting cranial neural structures. The study reported increased apoptosis in developing embryos and highlighted the compound's ability to bind to AMPA receptors, influencing neural developmental genes .

- Cell Proliferation Effects : In human fibroblast cell lines, TBPB's impact on cell viability was assessed using Alamar Blue assays. Results indicated that TBPB formulations could either enhance or inhibit cell proliferation depending on concentration and formulation type .

The biological activity of TBPB can be attributed to several mechanisms:

- Cell Membrane Interaction : TBPB interacts with cellular membranes, facilitating the uptake of nucleic acids and enhancing gene silencing mechanisms via RNA interference (RNAi). This property has been exploited in agricultural biotechnology for gene editing in crops like Triticale .

- Neurotoxic Mechanisms : The neurotoxic effects observed in zebrafish models suggest that TBPB disrupts normal neural crest formation and segmentation processes, leading to craniofacial defects and other developmental anomalies .

Catalytic Properties

TBPB has been utilized as a catalyst in dehydration reactions, demonstrating efficiency in converting diols into conjugated dienes. This property is valuable not only in synthetic chemistry but also in developing new materials and pharmaceuticals .

Gene Delivery Systems

The ability of TBPB to form stable complexes with nucleic acids positions it as a potential adjuvant for enhancing the delivery of RNA-based therapeutics. Its role in facilitating siRNA entry into plant cells showcases its versatility beyond traditional chemical applications .

Comparative Analysis of Biological Activity

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of TBPB that influence its use in experimental design?

TBPB (C₁₆H₃₆BrP, MW 339.33 g/mol) is a white crystalline solid with a melting point of 99–104°C and high solubility in polar solvents like DMF and water (70 g/100 mL at 25°C) . Its large tetrabutylphosphonium cation (diameter ~0.884 nm) enables intercalation in layered materials, such as black phosphorus (BP), facilitating exfoliation into 3D sponges during electrochemical synthesis . These properties make it suitable for designing electrolyte systems in nanomaterial synthesis.

Q. How should TBPB be purified for use in ionic liquid or deep eutectic solvent formulations?

TBPB can be purified via recrystallization from ethanol or acetonitrile. For high-purity applications (>98%), anion exchange resins (e.g., Amberlite 717) are recommended to remove bromide counterion impurities . Post-purification, FTIR or NMR should confirm the absence of residual solvents.

Q. What safety precautions are critical when handling TBPB?

TBPB is hygroscopic and should be stored in a desiccator. While its acute toxicity data are limited, avoid inhalation or skin contact. Use PPE (gloves, goggles) and work in a fume hood. First aid measures include rinsing exposed skin with water and seeking medical attention if inhaled .

Advanced Research Questions

Q. How does TBPB optimize nanoparticle synthesis, particularly in reducing polydispersity?

TBPB acts as a stabilizing agent in siRNA-peptide nano-complexes by reducing electrostatic repulsion between cationic peptides and anionic RNA. At 0.1–0.5 mM concentrations, it decreases hydrodynamic size from >500 nm to <200 nm and polydispersity index (PDI) from >0.5 to <0.3, as confirmed by dynamic light scattering (DLS) . Methodologically, incremental addition of TBPB during sonication (e.g., 10–30 s pulses) is critical to avoid aggregation.

Q. What role does TBPB play in CO₂ hydrate formation, and how do phase equilibria data inform its use in gas capture?

TBPB forms semiclathrate hydrates with CO₂ at moderate pressures (3–10 MPa) and temperatures (273–283 K). Its phase equilibrium data reveal a stoichiometry of 1:32 (TBPB:water), with CO₂ occupancy in cage-like structures enhancing gas storage capacity. Kinetic studies show a 40% reduction in induction time compared to tetrabutylammonium salts, attributed to stronger hydrogen bonding between bromide ions and water .

Q. Why does TBPB exhibit contradictory effects in catalytic systems, and how can these be resolved?

In ethanol synthesis via homogeneous catalysis, TBPB improves selectivity (from 30% to >50%) by stabilizing ruthenium complexes. However, excess TBPB (>1.5 mol%) can deactivate catalysts by forming inert phosphonium-Ru adducts . Optimizing molar ratios (e.g., Ru:TBPB = 1:1.2) and using co-solvents like tripropylphosphine oxide mitigates this. Kinetic modeling (e.g., Michaelis-Menten) is recommended to balance activity and stability.

Q. How does TBPB enhance surface analysis techniques like Neutral Impact Collision Ion Scattering Spectroscopy (NICISS)?

In NICISS, TBPB-formamide solutions (0.05–1.50 molal) form surface-enriched layers due to the phosphonium cation’s hydrophobicity. This allows precise probing of liquid-air interfaces, with time-of-flight (TOF) data correlating bromide ion distribution to surface tension (γ) changes . Calibration curves for TBPB concentration vs. TOF signal are essential for quantitative analysis.

Q. What methodological challenges arise when using TBPB in ternary systems (e.g., water + amine + TBPB) for CO₂ capture?

Volumetric studies show nonlinear mixing behavior in TBPB-water-amine systems, with viscosity increasing by 200–300% at 30 wt% TBPB. CO₂ absorption capacity peaks at 0.15 mol CO₂/mol solvent but declines at higher TBPB concentrations due to reduced amine mobility . Differential scanning calorimetry (DSC) and molecular dynamics simulations are advised to optimize composition.

Q. Data Contradictions and Resolution Strategies

- Contradiction : TBPB’s efficacy in BP exfoliation vs. nanoparticle aggregation.

Resolution : Electrochemical synthesis (3 minutes, 0.05 M TBPB in DMF) produces uniform BP sponges , while excess TBPB in colloidal systems induces aggregation. Tailor concentrations to application-specific thresholds. - Contradiction : TBPB’s dual role as stabilizer and catalyst poison in catalytic systems.

Resolution : In situ monitoring (e.g., UV-Vis spectroscopy) of catalytic intermediates identifies optimal TBPB levels without deactivation .

属性

IUPAC Name |

tetrabutylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHXQBLJXBGEKF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2304-30-5 (chloride), 3115-66-0 (iodide) | |

| Record name | Tetrabutylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6047945 | |

| Record name | Tetrabutylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3115-68-2 | |

| Record name | Tetrabutylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3115-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylphosphonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonium, tetrabutyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABUTYLPHOSPHONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2953275L2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。